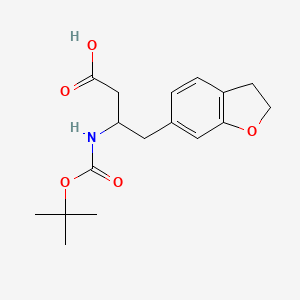

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid

描述

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 2,3-dihydrobenzofuran substituent. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its structural attributes—such as the lipophilic benzofuran ring and acid-labile Boc group—facilitate controlled deprotection and tailored pharmacokinetic properties. Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.35 g/mol (estimated based on structural analogs).

属性

分子式 |

C17H23NO5 |

|---|---|

分子量 |

321.4 g/mol |

IUPAC 名称 |

4-(2,3-dihydro-1-benzofuran-6-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(10-15(19)20)8-11-4-5-12-6-7-22-14(12)9-11/h4-5,9,13H,6-8,10H2,1-3H3,(H,18,21)(H,19,20) |

InChI 键 |

JAADVGLJOVYOBT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(CCO2)C=C1)CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The protected amino group and benzofuran moiety are coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of novel pharmaceuticals, particularly in designing drugs targeting neurological disorders. Its structural features allow it to interact with specific receptors in the brain, potentially leading to therapeutic effects similar to existing medications but with improved efficacy and reduced side effects.

Case Study: Neuroprotective Agents

Recent studies have indicated that derivatives of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid exhibit neuroprotective properties. Research published in pharmacological journals demonstrated that these compounds could inhibit neuronal apoptosis under stress conditions, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly for constructing complex natural products and pharmaceuticals. Its functional groups facilitate various chemical reactions, including amide formation and coupling reactions.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide Formation | 0°C - 25°C, 24 hours | 85 | High yield under mild conditions |

| Coupling Reaction | DMF, 60°C, 12 hours | 90 | Effective for peptide synthesis |

| Reduction Reaction | LiAlH4, THF | 75 | Selective reduction of functional groups |

Laboratory Applications

3.1 Research Reagent

In laboratory settings, this compound is employed as a reagent for various chemical analyses and experiments. Its stability and reactivity make it suitable for use in synthetic pathways and analytical chemistry.

Case Study: Analytical Techniques

A study utilized this compound in high-performance liquid chromatography (HPLC) to separate and quantify amino acids in biological samples. The results showed that it could effectively enhance the resolution of complex mixtures.

Potential Future Applications

Given its unique chemical structure and properties, ongoing research is likely to uncover additional applications of this compound:

- Targeted Drug Delivery Systems : Investigating its role in creating nanoparticles for targeted drug delivery.

- Bioconjugation Strategies : Exploring its potential in bioconjugation techniques for labeling biomolecules.

作用机制

The mechanism of action of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs: (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid, 4-amino-3-phenylbutyric acid, and 4-amino-3-hydroxybenzoic acid. Key differentiating factors include protecting groups, aromatic substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Protecting Group Analysis

- Boc vs. Fmoc: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid uses the base-sensitive Fmoc (fluorenylmethyloxycarbonyl) group, which requires piperidine for cleavage . Boc is preferred for orthogonal protection strategies, while Fmoc is ideal for stepwise synthesis due to its stability under acidic conditions.

- Unprotected Analogs: Compounds like 4-amino-3-phenylbutyric acid lack protecting groups, limiting their utility in multi-step syntheses but simplifying applications in direct conjugation or enzyme-substrate studies .

Substituent Effects on Reactivity and Solubility

- Aromatic Rings: The 2,3-dihydrobenzofuran in the target compound provides partial saturation, reducing aromatic stacking interactions compared to fully planar systems like the 3-pyridyl group in . This may enhance solubility in non-polar media. The phenyl group in 4-amino-3-phenylbutyric acid increases hydrophobicity, making it less water-soluble than hydroxyl-containing analogs like 4-amino-3-hydroxybenzoic acid .

- Electronic Effects: The 3-pyridyl substituent in introduces basicity (pKa ~5 for pyridine), which can influence hydrogen bonding in peptide chains. The hydroxyl group in 4-amino-3-hydroxybenzoic acid enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility .

生物活性

3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protected amino group, which is crucial for its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases. For instance, it has been noted to affect kynurenine metabolism, which plays a role in neuroinflammation and neuroprotection .

- Antioxidant Activity : The benzofuran moiety is known for its antioxidant properties, which may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress in cells .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and enhancing synaptic plasticity .

Table 1: Summary of Biological Assays Conducted

Case Studies

- Kynurenine Pathway Modulation : In a study examining the effects of various compounds on kynurenine aminotransferase activity, this compound demonstrated a notable ability to modulate kynurenine levels, suggesting potential applications in treating conditions like Huntington’s disease and other neurodegenerative disorders .

- Neuroprotective Studies : A series of experiments conducted on neuronal cell lines showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions compared to controls. This indicates its potential as a therapeutic agent for neuroprotection .

Discussion

The biological activities of this compound highlight its potential as a candidate for drug development targeting neurodegenerative diseases. The compound's ability to modulate enzymatic pathways related to neurotransmitter metabolism and its antioxidant properties present promising avenues for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。